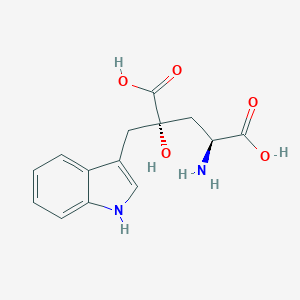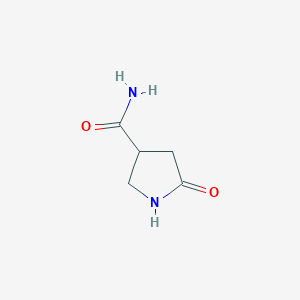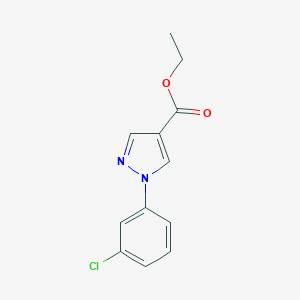
Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, commonly known as CPP, is a chemical compound used in scientific research. CPP has gained significant attention in recent years due to its potential applications in the field of neuroscience. CPP is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor function, which is critical for synaptic plasticity and learning and memory processes. CPP has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Furthermore, CPP has been used to study the role of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor in addiction, anxiety, and depression.
Mecanismo De Acción
CPP acts as a positive allosteric modulator of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic plasticity and learning and memory processes. CPP binds to a specific site on the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor, which increases the receptor's affinity for glutamate and prolongs the duration of its response. This results in enhanced synaptic plasticity and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
CPP has been shown to enhance Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor function in various brain regions, including the hippocampus, cortex, and amygdala. This results in improved synaptic plasticity and cognitive function. CPP has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which play a crucial role in learning and memory processes. Furthermore, CPP has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments. It is a highly specific and potent modulator of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor, which allows for precise manipulation of receptor function. CPP is also water-soluble, which makes it easy to administer and measure in vivo. However, CPP has some limitations. It has a short half-life, which requires frequent dosing in animal models. Additionally, CPP can have off-target effects on other receptors, which can complicate interpretation of results.
Direcciones Futuras
CPP has significant potential for future research in the field of neuroscience. One promising direction is the use of CPP to study the role of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor in addiction and psychiatric disorders. Another direction is the development of novel compounds based on CPP with improved pharmacokinetic properties and specificity for the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor. Additionally, CPP could be used in combination with other drugs to enhance their therapeutic effects. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of CPP on synaptic plasticity and cognitive function.
Métodos De Síntesis
CPP can be synthesized through a multistep process involving the reaction of 3-chlorobenzyl bromide with hydrazine hydrate to form 3-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form ethyl 3-chloro-1-phenyl-1H-pyrazole-4-carboxylate, which is subsequently treated with sodium hydroxide to yield CPP.
Propiedades
IUPAC Name |
ethyl 1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGQOMAGEQJXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549895 | |
| Record name | Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
110821-32-4 | |
| Record name | Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



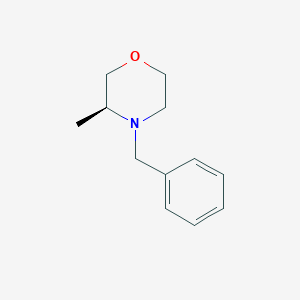

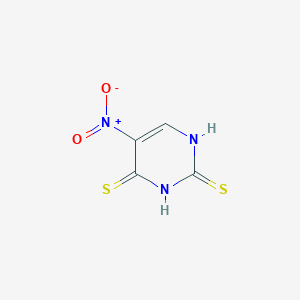

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)


![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)

